molecular formula C19H17F3N2O4 B2383070 N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954720-60-6

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2383070
M. Wt: 394.35
InChI Key: LDSLPAHMTZIDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Agents

A study identified a series of benzamide derivatives, including 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), as potential antidiabetic agents. These compounds were evaluated for their antihyperglycemic activity, contributing to the search for effective diabetes mellitus treatments (Nomura et al., 1999).

Peroxisome Proliferator-Activated Receptor Agonists

Another significant application is in the development of dual α/γ peroxisome proliferator-activated receptor (PPAR) agonists. The compound was highlighted for its role in a clinical program aimed at treating conditions associated with PPAR pathways, showcasing its potential in medical research and therapy development (Song et al., 2004).

Alzheimer's Disease Treatment

Research on 5-aroylindolyl-substituted hydroxamic acids revealed a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound shows promise in decreasing the level of phosphorylation and aggregation of tau proteins, offering a potential therapeutic avenue for Alzheimer's disease (Lee et al., 2018).

Synthesis and Neuroleptic Activity

The synthesis and evaluation of benzamides, including structures similar to N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide, have shown potential neuroleptic activities. These compounds were tested for their effects on apomorphine-induced stereotyped behavior in rats, illustrating the potential for developing new treatments for psychosis (Iwanami et al., 1981).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-27-15-7-5-14(6-8-15)24-11-16(28-18(24)26)10-23-17(25)12-3-2-4-13(9-12)19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSLPAHMTZIDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide

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